molecular formula C7H3BrClIN2 B1520439 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine CAS No. 1221791-77-0

3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine

Cat. No.: B1520439
CAS No.: 1221791-77-0
M. Wt: 357.37 g/mol
InChI Key: NOBLVPYZQVLTTD-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H3BrClIN2 and its molecular weight is 357.37 g/mol. The purity is usually 95%.
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Biological Activity

3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (BCI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

BCI is characterized by the presence of bromine, chlorine, and iodine substituents on the imidazo[1,2-a]pyridine core. Its chemical formula is C7H4BrClINC_7H_4BrClI_N, with a molecular weight of approximately 295.37 g/mol. The unique arrangement of halogens contributes to its reactivity and biological activity.

Anticancer Properties

BCI has been studied for its potential as an anticancer agent. A study evaluated various imidazo[1,2-a]pyridine derivatives for their inhibitory effects on FLT3-ITD kinase, a target in acute myeloid leukemia (AML). BCI demonstrated significant inhibition against this kinase, suggesting its potential as a therapeutic agent in treating AML .

Table 1: Inhibitory Activity of BCI and Related Compounds Against FLT3-ITD Kinase

CompoundIC50 (µM)Activity
This compound45Moderate
Other analogsVariesHigh to Moderate

Antimicrobial Activity

In another study, BCI was evaluated for its antimicrobial properties against various bacterial strains. Results indicated that BCI exhibited moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

Table 2: Antimicrobial Activity of BCI

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Bacillus subtilis12
Escherichia coli10

The mechanism by which BCI exerts its biological effects is multifaceted. It is believed to interact with specific enzymes and receptors involved in cell signaling pathways. For instance, the inhibition of FLT3-ITD kinase leads to reduced cell proliferation in cancer cells . Additionally, BCI's structural features allow it to participate in hydrogen bonding and π-π interactions with target proteins.

Study on Cytotoxicity

A cytotoxicity assay was conducted using human cervical carcinoma HeLa cells to determine the half-maximal inhibitory concentration (IC50) of BCI. The results indicated an IC50 value of approximately 150 µM, demonstrating significant cytotoxic effects .

Table 3: Cytotoxicity Results for BCI

CompoundCell LineIC50 (µM)
This compoundHeLa150
Control (e.g., Doxorubicin)HeLa10

Scientific Research Applications

Pharmacological Properties

The imidazo[1,2-a]pyridine scaffold, including derivatives like 3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine, has been shown to exhibit a wide range of biological activities:

  • Anticancer Activity : Compounds derived from this scaffold have been investigated for their potential as FLT3 inhibitors in acute myeloid leukemia (AML). The presence of specific substituents can enhance their potency against FLT3 mutations, which are associated with poor patient outcomes .
  • Antiviral and Antibacterial Effects : Research indicates that imidazo[1,2-a]pyridine derivatives possess antiviral and antibacterial properties, making them candidates for the development of new antimicrobial agents .
  • Cytotoxic Activity : Studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating their effectiveness. For example, some compounds showed significant inhibition of Rab geranylgeranylation in HeLa cells, impacting cell viability .

Synthetic Applications

The synthesis of this compound and its derivatives involves various methodologies that enhance their functionalization:

  • Palladium-Catalyzed Reactions : The use of palladium-catalyzed carbonylation has been explored for introducing carboxamide groups into the imidazo[1,2-a]pyridine framework. This method allows for selective modifications that can lead to compounds with improved pharmacological profiles .
  • Chemodivergent Synthesis : Recent advancements have enabled the chemodivergent synthesis of N-(pyridin-2-yl) amides and related imidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine. This approach allows for the efficient production of various derivatives under mild conditions without the need for metal catalysts .
CompoundActivity TypeIC50 (µM)Notes
3-Bromo-6-chloro derivativeFLT3 Inhibition4High potency against FLT3 mutations
6-Carboxamido derivativeCytotoxicity<150Effective in HeLa cell line
8-Iodo derivativeAntiviralTBDUnder investigation

Case Study: FLT3 Inhibitors in AML

In a study focused on developing inhibitors for FLT3 mutations in AML, various imidazo[1,2-a]pyridine derivatives were synthesized and tested. The study found that specific substitutions at the C6 position significantly impacted the inhibitory activity against FLT3, with some compounds demonstrating nanomolar IC50 values, indicating their potential as therapeutic agents .

Properties

IUPAC Name

3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBLVPYZQVLTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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